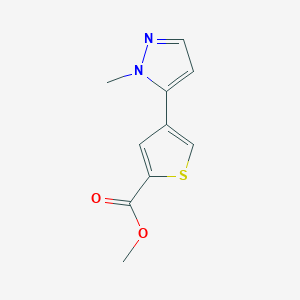

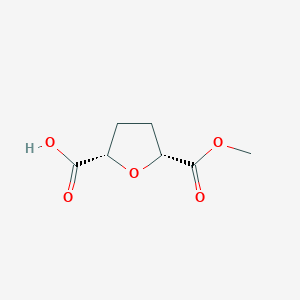

Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate

概要

説明

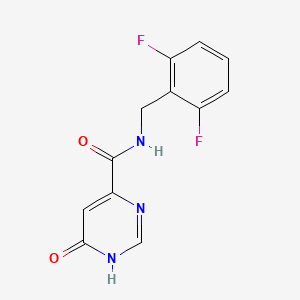

“Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 1047629-03-7 . It has a molecular weight of 223.28 . This compound is used in various applications and research .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 223.28 . More specific physical and chemical properties are not available in the current literature.科学的研究の応用

Synthesis and Structural Characterization

Synthesis and Anti-Tumor Activities : A study explored the synthesis of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds showed promising anti-tumor activities against hepatocellular carcinoma cell lines, highlighting their potential as therapeutic agents (Gomha, Edrees, & Altalbawy, 2016).

Catalytic Approaches and Structural Features : Another study focused on the synthesis of pyrazole-thiophene-based amide derivatives using various catalytic approaches. The study also investigated their nonlinear optical properties and structural features through computational applications (Kanwal et al., 2022).

Heterocyclic Synthesis : Thiophenylhydrazonoacetates were used in heterocyclic synthesis to yield various pyrazole, isoxazole, and pyrimidine derivatives, demonstrating the versatility of thiophene derivatives in synthesizing complex heterocyclic structures (Mohareb et al., 2004).

Applications in Medicinal Chemistry and Materials Science

Luminescence Sensing and Pesticide Removal : A family of thiophene-based metal-organic frameworks (MOFs) demonstrated efficient luminescent sensory properties for detecting environmental contaminants like Hg(II), Cu(II), and Cr(VI), and showed potential for trapping pesticides from wasted solutions, pointing towards their application in environmental monitoring and remediation (Zhao et al., 2017).

Antibacterial and Antifungal Activities : The synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates showcased significant in vitro antimicrobial and antifungal activities against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).

Safety and Hazards

特性

IUPAC Name |

methyl 4-(2-methylpyrazol-3-yl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-12-8(3-4-11-12)7-5-9(15-6-7)10(13)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAGHVCQPPJZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CSC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2730352.png)

![N-[3-(dimethylamino)propyl]-N-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylthiophene-2-carboxamide](/img/structure/B2730360.png)

![Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate](/img/structure/B2730367.png)

![N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2730371.png)